molecular formula C11H14N2O3-2 B8561714 Isophorone DI-isocyanate

Isophorone DI-isocyanate

Cat. No. B8561714
M. Wt: 222.24 g/mol
InChI Key: GHHBMLHLWFGKHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06368669B1

Procedure details

A mixture of 861 parts of isophorone diisocyanate, 535.95 parts of propylene carbonate and 2.15 parts of Dabco TMR* is stirred and gradually heated. When the temperature reaches 55° C. heating is discontinued. The exothermic reaction raises the temperature to 131° C. in 15 minutes. After cooling to 89° C., 5.8 parts of a 10% solution of Dabco TMR* in propylene carbonate is added. The temperature rises to 90° C. in 8 minutes. After heating to 132° C. it is allowed to cool. 1397.1 parts of this product, the tri-isocyanato-isocyanurate formed from 3 moles of isophorone di-isocyanate as a 61.4% solids solution in propylene carbonate, having an NCO content of 10.94% is stirred while 366.8 parts of 3,5-dimethylpyrazole is added, cooling as required, to keep the temperature below 80° C. followed by 463.4 parts of the monomethyl ether of propylene glycol. The mixture is stirred at 50° C. and a clear solution formed which solution is then allowed to cool. The IR Spectrum shows NCO absent.
[Compound]
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
861
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]=[N:3][CH:4]1[CH2:13][C:12]([CH3:15])([CH3:14])[CH2:11][C:6](C)([CH2:7]N=C=O)[CH2:5]1.C1N2CCN(CC2)C1.C1(=O)OC(C)C[O:26]1>>[N-:3]=[C:2]=[O:1].[N-:3]=[C:2]=[O:1].[O:26]=[C:4]1[CH2:13][C:12]([CH3:15])([CH3:14])[CH2:11][C:6]([CH3:7])=[CH:5]1 |f:3.4.5|

Inputs

Step One
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(OCC(C)O1)=O
Step Two
Name
861
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CN2CCN1CC2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(OCC(C)O1)=O
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CN2CCN1CC2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(OCC(C)O1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
131 °C
Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
gradually heated
CUSTOM
Type
CUSTOM
Details
reaches 55° C.
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
The exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 89° C.
TEMPERATURE
Type
TEMPERATURE
Details
After heating to 132° C. it
TEMPERATURE
Type
TEMPERATURE
Details
to cool

Outcomes

Product
Details
Reaction Time
8 min
Name
Type
product
Smiles
[N-]=C=O.[N-]=C=O.O=C1C=C(CC(C)(C)C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.